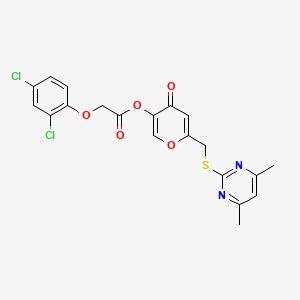

![molecular formula C14H19N5O3S B2968484 N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide CAS No. 939256-74-3](/img/structure/B2968484.png)

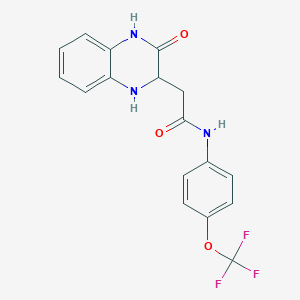

N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide, also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetyldapsone, and 4’-Sulfanilylacetanilide, is a chemical compound with the molecular formula C14H14N2O3S . Its molecular weight is approximately 290.338 g/mol . The compound’s structure consists of an acetamide group linked to a triazole ring and a sulfonamide moiety.

Aplicaciones Científicas De Investigación

Synthetic Approaches and Potential Applications

Chemoselective Acetylation for Antimalarial Drug Synthesis : A study detailed the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is crucial for the synthesis of antimalarial drugs, indicating the compound's relevance in facilitating the production of life-saving medications. Various parameters such as acyl donors, agitation speed, solvent, and temperature were optimized to enhance efficiency (Magadum & Yadav, 2018).

Sulfomethylation of Macrocycles : Another research avenue involves the sulfomethylation of di-, tri-, and polyazamacrocycles, showcasing a method to introduce methanesulfonate groups into macrocyclic structures. This technique is particularly relevant for the development of mixed-side-chain macrocyclic chelates, which have a broad range of applications in medicinal chemistry and imaging. The study highlights the pH-dependent control over the degree of substitution, demonstrating the versatility of this synthetic approach (van Westrenen & Sherry, 1992).

Antimicrobial Activity of Novel Derivatives : Research into novel triazinone derivatives revealed their growth inhibition properties against certain bacterial and fungal pathogens, as well as their potential as mosquito larvicidal agents. This study underscores the compound's role in the development of new antimicrobial agents, which could lead to treatments for various infectious diseases (Kumara et al., 2015).

Enhancement of Herbicide Efficacy : Mefluidide, a related compound, has been shown to enhance the effectiveness of postemergence broadleaf herbicides in soybeans. This application illustrates the agricultural importance of such compounds in improving crop protection strategies, further highlighting the diverse utility of this chemical class in scientific research beyond its pharmacological uses (Blumhorst & Kapuśta, 1987).

Propiedades

IUPAC Name |

N-[4-(tert-butylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-14(2,3)18-23(21,22)12-6-4-11(5-7-12)17-13(20)8-19-10-15-9-16-19/h4-7,9-10,18H,8H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPLLOADZVVNMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2968402.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968403.png)

![1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione](/img/structure/B2968408.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)

![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2968419.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2968420.png)

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)